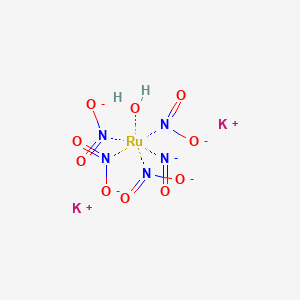
羰基双(三苯基膦)铑(I) 氯化物
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbonylbis(triphenylphosphine)rhodium(I) chloride is an organorhodium complex with the chemical formula [RhCl(CO)(P(C6H5)3)2]. This compound is a bright yellow, air-stable solid and is known for its square planar structure with mutually trans triphenylphosphine ligands. It is a versatile homogeneous catalyst and is the rhodium analogue of Vaska’s complex, the corresponding iridium complex .
科学研究应用
Carbonylbis(triphenylphosphine)rhodium(I) chloride has a wide range of scientific research applications, including:
Biology: The compound is used in studies involving metal-ligand interactions and their effects on biological systems.
Medicine: Research is being conducted on its potential use in medicinal chemistry, particularly in the development of new drugs.
作用机制
Target of Action
Carbonylbis(triphenylphosphine)rhodium(I) Chloride, also known as RhCl(CO)(PPh3)2 , is primarily used as a catalyst in organic synthesis reactions . Its primary targets are the reactant molecules in these reactions.
Mode of Action
As a catalyst, Carbonylbis(triphenylphosphine)rhodium(I) Chloride facilitates the reaction process without being consumed in the reaction . It interacts with the reactant molecules, lowering the activation energy required for the reaction to proceed, and thus accelerating the reaction rate .
Biochemical Pathways
The specific biochemical pathways affected by Carbonylbis(triphenylphosphine)rhodium(I) Chloride depend on the particular organic synthesis reaction it is catalyzing. For instance, it can be used in hydrogenation reactions, acetylene gas phase addition reactions, and ring addition reactions .
Result of Action
The result of Carbonylbis(triphenylphosphine)rhodium(I) Chloride’s action is the successful facilitation of the chemical reaction it is catalyzing. This leads to the formation of the desired product molecules from the reactant molecules .
Action Environment
The action of Carbonylbis(triphenylphosphine)rhodium(I) Chloride can be influenced by various environmental factors. For instance, it is stable in air but can decompose under light . It is soluble in common solvents such as acetone, ethanol, and chloroform . These factors can affect the compound’s action, efficacy, and stability in the reaction it is catalyzing.
准备方法
Synthetic Routes and Reaction Conditions
Carbonylbis(triphenylphosphine)rhodium(I) chloride was originally prepared by treating rhodium(II) chloride carbonyl with triphenylphosphine. it is typically produced by the carbonylation of Wilkinson’s catalyst. The reaction is as follows :
[ \text{RhCl[P(C6H5)3]3 + CO → RhCl(CO)[P(C6H5)3]2 + P(C6H5)3} ]
This method involves the use of carbon monoxide to introduce the carbonyl group into the complex.
Industrial Production Methods
Industrial production methods for carbonylbis(triphenylphosphine)rhodium(I) chloride are similar to the laboratory synthesis, involving the carbonylation of Wilkinson’s catalyst. The process is carried out under controlled conditions to ensure the purity and stability of the product .
化学反应分析
Types of Reactions
Carbonylbis(triphenylphosphine)rhodium(I) chloride undergoes various types of reactions, including:
Substitution Reactions: The compound can undergo ligand substitution reactions where the triphenylphosphine ligands are replaced by other ligands.
Oxidative Addition: It can participate in oxidative addition reactions, where the rhodium center is oxidized, and new ligands are added to the metal center.
Reductive Elimination: The compound can also undergo reductive elimination, where ligands are eliminated from the metal center, reducing its oxidation state.
Common Reagents and Conditions
Common reagents used in reactions with carbonylbis(triphenylphosphine)rhodium(I) chloride include:
Carbon Monoxide: Used in the carbonylation process.
Sodium Borohydride: Used in the reduction reactions.
Various Ligands: Used in substitution reactions.
Major Products Formed
The major products formed from reactions involving carbonylbis(triphenylphosphine)rhodium(I) chloride depend on the type of reaction. For example, in substitution reactions, the products are new rhodium complexes with different ligands. In oxidative addition reactions, the products are rhodium complexes with higher oxidation states .
相似化合物的比较
Similar Compounds
Vaska’s Complex: The iridium analogue of carbonylbis(triphenylphosphine)rhodium(I) chloride, known for its similar structure and reactivity.
Wilkinson’s Catalyst: Another rhodium complex used in homogeneous catalysis, but with different ligands and reactivity.
Tris(triphenylphosphine)rhodium carbonyl hydride: A related rhodium complex used in hydroformylation reactions.
Uniqueness
Carbonylbis(triphenylphosphine)rhodium(I) chloride is unique due to its ability to undergo a wide range of reactions, making it a versatile catalyst in both laboratory and industrial settings. Its stability and reactivity make it a valuable compound in various fields of research and application .
属性
CAS 编号 |
13938-94-8 |
|---|---|
分子式 |
C37H30Cl2OP2Rh |
分子量 |
726.4 g/mol |
IUPAC 名称 |
carbonyl dichloride;rhodium;triphenylphosphane |
InChI |
InChI=1S/2C18H15P.CCl2O.Rh/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2-1(3)4;/h2*1-15H;; |
InChI 键 |
FERQZYSWBVOPNX-UHFFFAOYSA-N |
SMILES |
C=O.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Rh] |
规范 SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C(=O)(Cl)Cl.[Rh] |
物理描述 |
Yellow crystals; [Alfa Aesar MSDS] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![7-chloro-2-methyl-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B1143985.png)
![4-Methyl-2-(4-methylpiperidin-1-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1143986.png)

